

An In-depth Technical Guide to the Discovery and Development of LED209

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Compound of Interest		
Compound Name:	LED209	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and historical development of **LED209**, a novel antivirulence agent. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in innovative approaches to combatting bacterial infections.

Discovery and Rationale

The emergence of antibiotic resistance is a significant threat to public health, necessitating the development of new therapeutic strategies.[1][2][3] One promising approach is the development of antivirulence drugs, which disarm pathogens without killing them, thereby potentially reducing the selective pressure for the development of resistance.[1][4]

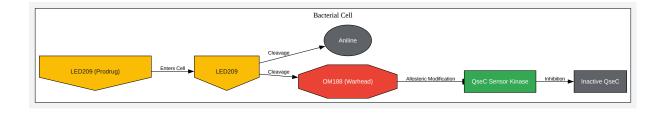
LED209 was identified through a high-throughput screening of 150,000 small molecules to find an inhibitor of the bacterial QseC sensory kinase.[5] QseC is a conserved membrane-bound histidine sensor kinase found in over 25 Gram-negative pathogens, including Enterohemorrhagic Escherichia coli (EHEC), Salmonella enterica, and Francisella tularensis.[1] [4][6] This kinase plays a crucial role in inter-kingdom signaling by recognizing both the host stress hormones epinephrine and norepinephrine, as well as the bacterial signal autoinducer-3 (Al-3).[2][3][6] This signaling cascade ultimately activates the expression of virulence genes.[4] Due to its central role in pathogenesis and its absence in mammals, QseC presented an attractive target for a broad-spectrum antimicrobial agent.[4][7]



Mechanism of Action

Subsequent structure-activity relationship (SAR) studies revealed that **LED209** is a potent prodrug.[1][2][3] Upon entering the bacterial cell, and presumably in close proximity to its target, **LED209** is cleaved, releasing an aniline group and its active "warhead," the isothiocyanate OM188.[1] This active component then acts as an allosteric inhibitor of QseC.[1] [2][3]

The warhead covalently modifies lysines within the QseC protein, which prevents the binding of its cognate signals and inhibits its autophosphorylation.[2][3] This disruption of the QseC signaling cascade effectively blocks the downstream activation of virulence gene expression.[4] [6][7]

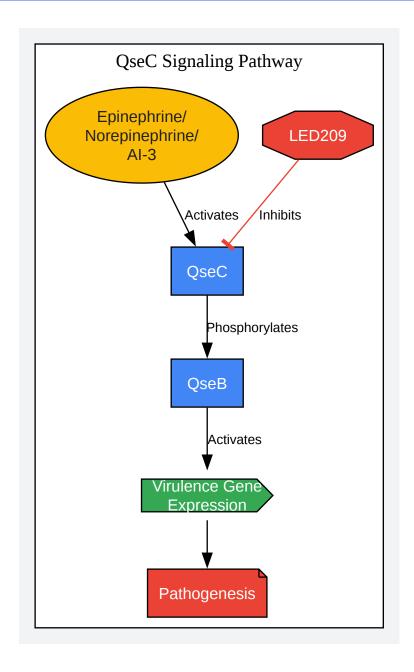


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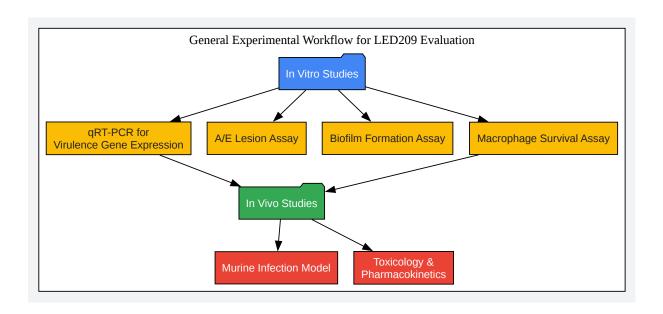
Prodrug activation and inhibition of QseC by **LED209**.

The inhibition of the QseC-dependent signaling system does not interfere with bacterial growth, which is a key characteristic of antivirulence therapies that may lead to a lower evolutionary pressure for developing drug resistance.[2][3][4]









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